An In-Depth Technical Guide to 9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride: A Core Scaffold in Modern Chemistry
An In-Depth Technical Guide to 9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride: A Core Scaffold in Modern Chemistry
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents and functional materials. Among the vast library of available scaffolds, bicyclic amines hold a place of distinction due to their rigid conformational structures, which allow for precise spatial orientation of functional groups. This guide provides a detailed examination of the chemical properties, synthesis, and application of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride, a versatile intermediate pivotal to contemporary organic synthesis.
The 9-azabicyclo[3.3.1]nonane framework is a key structural motif found in a variety of biologically active natural products and synthetic compounds, including morphine and granisetron.[1] Its inherent rigidity and defined stereochemistry make it an attractive scaffold for designing ligands that target specific biological receptors with high affinity and selectivity. The hydrochloride salt of the 3-hydroxy derivative enhances stability and aqueous solubility, rendering it a practical and valuable precursor in multi-step synthetic campaigns.
Molecular Structure and Stereochemical Considerations
The fundamental structure of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride consists of a bicyclic system with a nitrogen atom at a bridgehead position and a hydroxyl group at the C-3 position. The stereochemistry of the hydroxyl group is a critical feature, defining the molecule as either the endo or exo isomer. This orientation significantly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The hydrochloride salt form involves the protonation of the bridgehead nitrogen atom.
Caption: 2D representation of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride.
The choice between the endo and exo isomer is often dictated by the synthetic route and the desired stereochemical outcome in the final product. The reduction of the parent ketone, 9-azabicyclo[3.3.1]nonan-3-one, can be stereoselectively controlled to favor one isomer over the other, a crucial aspect for drug development professionals aiming for stereochemically pure compounds.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties is essential for handling, reaction optimization, and formulation. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1378798-55-0 | [2] |
| Molecular Formula | C₈H₁₆ClNO | [2][3] |
| Molecular Weight | 177.67 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Storage | Sealed in dry, 2-8°C | [2] |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | [2] |
| LogP | 1.0736 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Synthesis and Reaction Pathways
The most prevalent and industrially scalable synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol initiates from its corresponding ketone, 9-Azabicyclo[3.3.1]nonan-3-one. The critical step is the stereoselective reduction of the carbonyl group.
Key Synthetic Precursor: 9-Azabicyclo[3.3.1]nonan-3-one
The synthesis of the ketone precursor often starts from accessible materials like glutaraldehyde, acetone dicarboxylic acid, and a primary amine (e.g., benzylamine), which undergo a double Mannich reaction.[5] The benzyl group serves as a protecting group for the nitrogen and can be removed in a subsequent step.
Stereoselective Reduction to the Alcohol
The conversion of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to the desired alcohol is a cornerstone of this chemistry. The choice of reducing agent is critical for controlling the stereochemistry of the resulting hydroxyl group.
-
Sodium Borohydride (NaBH₄) Reduction: A common and cost-effective method involves the use of sodium borohydride in an alcoholic solvent like methanol.[6][7] This method typically yields the endo-alcohol as the major product due to the steric hindrance of the bicyclic system guiding the hydride attack from the less hindered exo face.[6][8]
-
Catalytic Hydrogenation: For large-scale production and to achieve different stereoselectivity, catalytic hydrogenation is employed. Ruthenium-based catalysts have been shown to be highly effective and can produce the endo-alcohol with high selectivity.[6][8] This method is also advantageous as it generates minimal waste.[8]
Following the reduction, the N-benzyl protecting group is typically removed via hydrogenolysis, using a catalyst such as Palladium on carbon (Pd/C).[7]
Final Salt Formation
The free base, 9-Azabicyclo[3.3.1]nonan-3-ol, is a stable compound but is often converted to its hydrochloride salt to improve handling and solubility characteristics. This is achieved by treating a solution of the free base with hydrochloric acid.[7]
Caption: General synthetic workflow for 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride.
Experimental Protocol: Synthesis via Reduction
The following protocol is a representative example for the synthesis of the endo isomer, based on established literature procedures.[6][7]
Objective: To synthesize endo-9-Azabicyclo[3.3.1]nonan-3-ol from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.
Step 1: Reduction of the Ketone
-
Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1 equivalent) in methanol and cool the solution to 0°C in an ice bath under a nitrogen atmosphere.[7]
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.[7]
-
After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for 12 hours.[7]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by carefully adding water, followed by extraction with an organic solvent such as dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[7]
Step 2: Deprotection of the Amine
-
Dissolve the crude product from Step 1 in ethanol.
-
Add 10% Palladium on carbon (10-20% by weight) and 5N aqueous hydrochloric acid (1 equivalent).[7]
-
Stir the mixture under a hydrogen atmosphere (e.g., 3 bar) at 40°C for 24-48 hours.[7]
-
After the reaction is complete (monitored by TLC or GC-MS), filter the mixture through a pad of celite to remove the catalyst.
-
Evaporate the filtrate in vacuo. The remaining aqueous mixture can be azeotroped with toluene to yield the crude product, endo-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride, as a solid.[7]
Reactivity and Applications in Drug Discovery
9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is a bifunctional molecule, offering two primary sites for chemical modification: the hydroxyl group and the secondary amine (after neutralization).
-
N-Functionalization: The bridgehead nitrogen is a key handle for introducing diversity. It can be alkylated, acylated, or used in reductive amination reactions to append a wide range of substituents. This is fundamental to modulating the pharmacological properties of the final compound, such as receptor affinity, selectivity, and pharmacokinetic profile.
-
O-Functionalization: The C-3 hydroxyl group can be readily converted into esters, ethers, or carbamates, or it can be oxidized back to the ketone if required for subsequent manipulations. This position is often crucial for establishing key hydrogen bonding interactions with biological targets.
This scaffold is an essential intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] Its rigid structure helps to reduce the entropic penalty upon binding to a receptor, often leading to higher affinity. The derivatives of 9-azabicyclo[3.3.1]nonane have been explored for their activity as serotonin 5-HT₃ receptor antagonists, muscarinic receptor antagonists, and other CNS-active agents.
Conclusion
9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is more than just a chemical intermediate; it is a strategically important scaffold that provides a rigid and stereochemically defined platform for the synthesis of complex molecular architectures. Its well-established synthetic routes, coupled with its versatile functional handles, ensure its continued relevance in the fields of medicinal chemistry and materials science. For researchers engaged in the rational design of new chemical entities, a comprehensive understanding of the properties and reactivity of this building block is an invaluable asset.
References
-
Otto Chemie Pvt Ltd. (n.d.). tert-Butyldiphenylchlorosilane, 98%+ - 58479-61-1. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Tert-Butyldiphenylchlorosilane (CAS 58479-61-1): A Key Reagent for Fine Chemical Synthesis. Retrieved from [Link]
- Sumitomo Chemical Company, Limited. (2016). Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. EP3042902A1. Google Patents.
-
PubChem. (n.d.). 9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride. Retrieved from [Link]
-
Patsnap. (2018, February 20). Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. Eureka. Retrieved from [Link]
-
Cheméo. (n.d.). 9-Azabicyclo[3.3.1]nonane hydrochloride (CAS 6760-43-6). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Retrieved from [Link]
-
Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
- Glaxo Group Limited. (2011). 9-azabicyclo[3.3.1]nonane derivatives. US7868017B2. Google Patents.
-
PubMed. (2009, June 19). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. Retrieved from [Link]
-
PubChemLite. (n.d.). 9-azabicyclo(3.3.1)nonan-3-ol, 9-(3-(p-fluorophenylthio)propyl)-3-phenyl-, hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). 9-methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride. Retrieved from [Link]
-
MDPI. (2026, January 12). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link]
-
ACS Publications. (2009, May 28). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
-
FDA UNII. (n.d.). 9-AZABICYCLO(3.3.1)NONAN-3-AMINE, 9-METHYL-, (3-ENDO)-, ACETATE (1:2). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (1R,3r,5S)-9-Azabicyclo[3.3.1]nonan-3-amine. Retrieved from [Link]
Sources
- 1. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) | MDPI [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 9-Azabicyclo[3.3.1]nonan-3-one hydrochloride | 72761-60-5 [sigmaaldrich.com]
- 5. orgsyn.org [orgsyn.org]
- 6. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 7. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 8. Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative - Eureka | Patsnap [eureka.patsnap.com]
